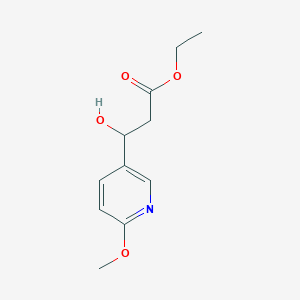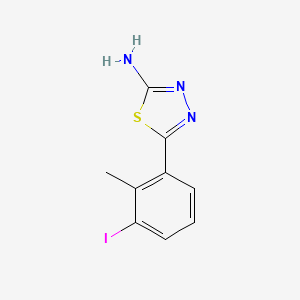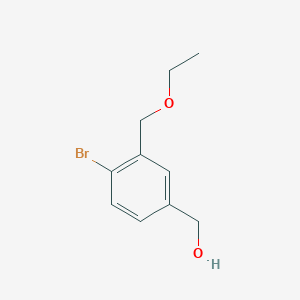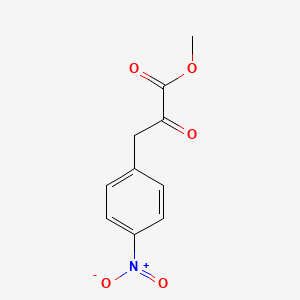
1-(3-Chlorobenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a 3-chlorobenzyl group attached to the azetidine ring imparts unique chemical and physical properties to this compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(3-Chlorobenzyl)azetidine typically involves the reaction of 3-chlorobenzylamine with azetidinone or its derivatives. One common method includes the following steps:
Protection of the amine group: The amine group of 3-chlorobenzylamine is protected using a suitable protecting group.
Formation of the azetidine ring: The protected amine is then reacted with a suitable azetidinone derivative under basic conditions to form the azetidine ring.
Deprotection: The protecting group is removed to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chlorobenzyl)azetidine undergoes various types of chemical reactions due to the presence of the azetidine ring and the 3-chlorobenzyl group. Some common reactions include:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The 3-chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Ring-opening reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under suitable conditions, forming linear or branched products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorobenzyl)azetidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and the presence of the 3-chlorobenzyl group contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate specific enzymes, receptors, or other proteins, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorobenzyl)azetidine can be compared with other azetidine derivatives and similar compounds, such as:
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with different biological activities.
3-Chlorobenzylamine: The precursor to this compound, which has its own set of chemical and biological properties.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity compared to azetidines.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the azetidine ring with the 3-chlorobenzyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12ClN |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
1-[(3-chlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12ClN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2 |
InChI-Schlüssel |
UFAPCXWPYSYHJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)


![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)




![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)
![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)


![6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)
